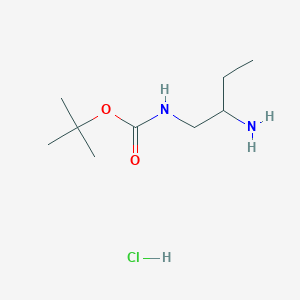

1-N-Boc-Butane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality 1-N-Boc-Butane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-Butane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRDYZWMTDDLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662577 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-83-8 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-N-Boc-butane-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-N-Boc-butane-1,2-diamine hydrochloride, a versatile building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, provides validated experimental protocols, and explores its strategic applications.

Introduction: The Strategic Importance of Mono-Protected Diamines

In the intricate landscape of multi-step organic synthesis, the differential functionalization of symmetrical or unsymmetrical diamines is a frequent challenge. Mono-protected diamines, such as 1-N-Boc-butane-1,2-diamine hydrochloride, are invaluable intermediates that address this challenge directly. The tert-butoxycarbonyl (Boc) group provides a robust shield for one amine, allowing the second, free amine to undergo selective chemical transformations.[1] This strategic protection is fundamental to the synthesis of complex molecules, including polyamine analogues, pharmacologically active compounds, and molecular linkers used in advanced drug delivery systems.[2][3] The hydrochloride salt form not only enhances the stability of the compound but also improves its handling and solubility in polar solvent systems.[4]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its effective application in research.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | [5][6] |

| CAS Number | 1179360-83-8 | [5][6] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 224.73 g/mol | [6] |

| InChI Key | WQRDYZWMTDDLDE-UHFFFAOYSA-N | [5] |

| SMILES | CCC(CNC(OC(C)(C)C)=O)N.[H]Cl | [6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to off-white powder or crystals | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Purity | Typically ≥95% | [5][6] |

| Solubility | Soluble in water and polar organic solvents like methanol. The hydrochloride salt enhances aqueous solubility. | [4] |

| Boiling Point (Parent) | ~138 °C (for parent butane-1,2-diamine) | [7] |

Synthesis: Selective Mono-Boc Protection

The synthesis of 1-N-Boc-butane-1,2-diamine hydrochloride hinges on achieving selective protection of one amine group over the other. A highly effective and scalable "one-pot" method involves the in-situ mono-protonation of the diamine. By adding one molar equivalent of acid, one amine group is converted to its ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react selectively with di-tert-butyl dicarbonate (Boc₂O).[8][9]

This approach avoids the need for high dilution or a large excess of the diamine, making it more efficient and cost-effective for valuable substrates.[1][10]

Experimental Protocol: Synthesis via In-Situ Mono-protonation

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[9][11]

Materials:

-

Butane-1,2-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorotrimethylsilane (Me₃SiCl) or concentrated HCl

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Mono-protonation: Dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere. To this stirred solution, add chlorotrimethylsilane (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one amine group.[9] Allow the mixture to stir for 30 minutes at 0°C.

-

Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 20 minutes, maintaining the temperature at 0°C. Rationale: Keeping the temperature low controls the exothermic reaction and enhances selectivity.[1]

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: a. Remove the methanol under reduced pressure. b. Add water to the residue and wash with diethyl ether or ethyl acetate (2x) to remove any di-Boc byproduct and unreacted Boc₂O. c. Basify the aqueous layer to pH > 12 with 2N NaOH solution. Rationale: This deprotonates the ammonium salt, making the mono-protected product extractable into an organic solvent. d. Extract the product into dichloromethane (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected free amine, typically as an oil.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Structural Confirmation: Spectroscopic Analysis

Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods. While actual spectra are batch-specific, the expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key structural elements. Expect a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (-(CH₃)₃). The protons on the butane backbone will appear as multiplets in the aliphatic region. The protons on the carbon adjacent to the Boc-protected nitrogen (-CH₂-NHBoc) will be shifted downfield compared to those adjacent to the free amine (-CH(NH₂)-). The NH and NH₃⁺ protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon of the carbamate (~156 ppm). The carbons of the tert-butyl methyl groups will appear around 28 ppm. The four distinct carbons of the butane backbone will also be visible.

-

IR (Infrared Spectroscopy): Expect a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹. N-H stretching vibrations will be visible in the 3100-3400 cm⁻¹ region. The broad absorption associated with the -NH₃⁺ group is also a characteristic feature.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₉H₂₀N₂O₂ + H⁺ (approx. 189.16).

Chemical Reactivity and Handling

The utility of 1-N-Boc-butane-1,2-diamine hydrochloride stems from its predictable and differential reactivity.

-

Boc Group Stability and Cleavage: The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed on the free amine.[12] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent, to liberate the free diamine.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to isobutylene, and decarboxylation of the resulting carbamic acid.[13]

-

Reactivity of the Free Amine: The primary amine (as the hydrochloride salt) is the key site for synthetic elaboration. After neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile. It can readily participate in:

-

Acylation: Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines.

-

Applications in Research and Drug Development

Mono-Boc protected diamines are foundational tools for medicinal chemists, enabling the systematic construction of compound libraries and the synthesis of targeted therapeutics.[10][15]

-

Building Block for Polyamine Analogues: Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are often dysregulated in cancer.[2] This compound serves as a key starting material for synthesizing polyamine analogues designed to inhibit these pathways.[2] The defined butane-1,2-diamine core provides a specific spatial arrangement for further functionalization.

-

Synthesis of Linkers and Spacers: In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, specific linkers are required to connect the targeting moiety to the payload or E3 ligase ligand. The differential reactivity of this compound allows it to be incorporated into these linkers, providing a primary amine handle for subsequent conjugation steps.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment or as a scaffold to build upon initial fragment hits, enabling the exploration of the surrounding chemical space to improve binding affinity and pharmacokinetic properties.

Safety and Hazard Information

As with any chemical reagent, proper handling is essential. Users should consult the full Safety Data Sheet (SDS) before use.

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[5]

Conclusion

1-N-Boc-butane-1,2-diamine hydrochloride is a high-value chemical intermediate whose strategic importance in drug discovery and complex organic synthesis cannot be overstated. Its well-defined structure, featuring a stable protecting group on one amine and a reactive handle on the other, provides chemists with a reliable and versatile tool. The robust and scalable synthetic methods, coupled with its predictable reactivity, ensure its continued role in the development of novel therapeutics and advanced chemical materials.

References

-

Chemsrc. butane-1,2-diamine. [Link]

-

Pöch, T., et al. (2020). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 25(18), 4269. [Link]

-

Bergeron, R. J., et al. (1994). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (9), 1231-1238. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Slastin, A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6563. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Ortiz-Alvarado, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 69-75. [Link]

-

Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M672. [Link]

-

Merck Millipore. Mono-Boc-Protection of Diamines. [Link]

-

Supporting Information for a related Boc-protection study. [Link]

-

PubChem. Butane-1,2-diamine dihydrochloride. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17185-17213. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Shivanyuk, A., & Tolmachev, A. (2019). Reactions of t-Boc-Protected Amines with Difluorocarbene. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy Butane-1,2-diamine hydrochloride [smolecule.com]

- 5. 1-N-Boc-Butane-1,2-diamine hydrochloride | 1179360-83-8 [sigmaaldrich.com]

- 6. 1-N-Boc-Butane-1,2-diamine hydrochloride 95% | CAS: 1179360-83-8 | AChemBlock [achemblock.com]

- 7. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

(R/S)-1-Boc-1,2-diaminobutane HCl synthesis route

An In-Depth Technical Guide to the Synthesis of (R/S)-1-Boc-1,2-diaminobutane HCl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R/S)-1-Boc-1,2-diaminobutane hydrochloride is a valuable building block in medicinal chemistry and drug development. The presence of a Boc-protected amine and a free amine hydrochloride in a vicinal diamine structure allows for selective functionalization, making it a key intermediate in the synthesis of complex molecules, including chiral ligands and pharmaceutical agents. This guide provides a detailed examination of a reliable and scalable synthesis route for (R/S)-1-Boc-1,2-diaminobutane HCl, focusing on the principles of selective protection and offering practical, field-tested insights.

Core Synthesis Strategy: Selective Mono-Boc Protection

The primary challenge in synthesizing mono-Boc-protected 1,2-diaminobutane lies in preventing the formation of the di-Boc-protected byproduct. A robust and widely adopted strategy to achieve high selectivity involves the in situ monoprotonation of the diamine. This method leverages the difference in nucleophilicity between a free amine and a protonated ammonium salt.

The Principle of Selective Monoprotonation

1,2-Diaminobutane possesses two primary amino groups with similar basicity. By introducing one equivalent of a strong acid, such as hydrochloric acid (HCl), one of the amino groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc-anhydride (di-tert-butyl dicarbonate). The remaining free amino group can then selectively react with the Boc-anhydride to yield the desired mono-Boc-protected product.

A convenient and highly controlled method for introducing one equivalent of HCl is through the in situ generation from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent, typically methanol.[1][2] This approach avoids the use of corrosive and difficult-to-handle anhydrous HCl gas.[1]

The overall synthetic transformation can be visualized as a two-step, one-pot process:

-

Selective Monoprotonation: Racemic 1,2-diaminobutane reacts with one equivalent of in situ generated HCl to form the mono-hydrochloride salt.

-

Boc Protection: The resulting mixture, containing the monoprotonated diamine, is treated with one equivalent of Boc-anhydride. The free, unprotonated amine reacts to form the N-Boc carbamate.

-

Final Salt Formation: After purification, the isolated mono-Boc protected 1,2-diaminobutane (a free base) is treated with a controlled amount of HCl to furnish the final hydrochloride salt product.

Visualizing the Synthetic Workflow

Caption: One-pot synthesis workflow for (R/S)-1-Boc-1,2-diaminobutane HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[1][2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| (R/S)-1,2-Diaminobutane | 88.15 | ≥98% | Commercial Source |

| Chlorotrimethylsilane (Me₃SiCl) | 108.64 | ≥99% | Commercial Source |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥97% | Commercial Source |

| Anhydrous Methanol (MeOH) | 32.04 | ≥99.8% | Commercial Source |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Commercial Source |

| Sodium Hydroxide (NaOH) | 40.00 | Pellets | Commercial Source |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Commercial Source |

| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Commercial Source |

| Hydrochloric Acid (2M in Et₂O) | 36.46 | Solution | Commercial Source |

Procedure

Part A: Synthesis of (R/S)-tert-butyl (2-aminobutyl)carbamate (Free Base)

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R/S)-1,2-diaminobutane (4.41 g, 50.0 mmol, 1.0 eq).

-

Add anhydrous methanol (100 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (6.3 mL, 50.0 mmol, 1.0 eq) dropwise over 15 minutes. A white precipitate of the monoprotonated diamine may form. Stir the mixture at 0 °C for 30 minutes.

-

To this suspension, add a solution of di-tert-butyl dicarbonate (10.91 g, 50.0 mmol, 1.0 eq) in anhydrous methanol (20 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any di-Boc protected byproduct and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and adjust the pH to >12 by the careful addition of 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R/S)-tert-butyl (2-aminobutyl)carbamate as a viscous oil or low-melting solid.

Part B: Formation of the Hydrochloride Salt

-

Dissolve the crude (R/S)-tert-butyl (2-aminobutyl)carbamate from Part A in anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation of the hydrochloride salt is complete. The amount of HCl solution should be approximately one equivalent (25 mL for 50 mmol).

-

Stir the resulting white suspension at 0 °C for 30 minutes.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum to afford (R/S)-1-Boc-1,2-diaminobutane HCl.

Data and Characterization

The successful synthesis of the target compound can be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 65-80% (over two steps) |

| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the Boc-protected free base would show a large singlet around 1.45 ppm (9H, t-butyl), and multiplets for the butyl chain protons. |

| ¹³C NMR (100 MHz, CDCl₃) | Characteristic peaks include ~156 ppm (carbamate C=O), ~79 ppm (quaternary carbon of Boc), and signals for the butyl chain carbons. |

| Purity (by GC-MS) | >95% |

Note: NMR spectra of the final HCl salt will show shifts in the signals of the protons adjacent to the amine groups due to protonation.

Alternative and Advanced Synthetic Strategies

While the described method is highly effective for the racemic synthesis, research in drug development often requires enantiomerically pure compounds. Several strategies exist for the asymmetric synthesis of chiral 1,2-diamines:

-

Asymmetric Catalysis: Methods such as the catalytic asymmetric Michael addition to nitroalkenes or the ring-opening of meso-aziridines can produce enantioenriched 1,2-diamines.[3][4][5]

-

Chiral Resolution: Racemic 1,2-diaminobutane can be resolved into its constituent enantiomers using chiral acids, such as tartaric acid, before the Boc-protection step.

-

From Chiral Precursors: Synthesis can begin from chiral starting materials, such as amino acids, to install the desired stereochemistry.

These advanced methods offer access to specific stereoisomers, which is often critical for evaluating the biological activity of drug candidates.[6][7]

Conclusion

The synthesis of (R/S)-1-Boc-1,2-diaminobutane HCl is a well-established process that relies on the fundamental principle of selective amine protection through monoprotonation. The one-pot procedure using in situ generated HCl is efficient, scalable, and avoids many of the challenges associated with older methods. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this important chemical intermediate, while also considering advanced stereoselective approaches for more specialized applications.

References

- Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transform

- Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.

- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.

- Selectively Protected Chiral 1,2,4-Triaminobutanes and Chiral Vicinal 1,2-Diamines. AMiner.

- Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. PubMed.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amin

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- Catalytic asymmetric synthesis of 1,2-diamines. Semantic Scholar.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis of t-butyl (2-aminoethyl)

- Tert-butyl carbamate derivative and preparation method and application thereof.

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Chemistry Stack Exchange. (2025-12-29).

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.

- Di-tert-butyl dicarbon

- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry.

- Application of Boc-anhydride. Suzhou Highfine Biotech.

- Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives.

- Process for the preparation of 1,4-diaminobutane derivatives.

- Selective Mono‐BOC Protection of Diamines.

- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.

- Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. MDPI.

- Preparation of Differentially Substituted 3,6-Diaminopyridazines under Mild Conditions.

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. redalyc.org [redalyc.org]

- 3. rua.ua.es [rua.ua.es]

- 4. Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric synthesis of 1,2-diamines. | Semantic Scholar [semanticscholar.org]

- 6. Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-N-Boc-butane-1,2-diamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Data of 1-N-Boc-butane-1,2-diamine hydrochloride

Abstract

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a foundational requirement for scientific integrity and project success. This guide provides a comprehensive technical overview of the essential spectroscopic data for 1-N-Boc-butane-1,2-diamine hydrochloride (CAS: 1179360-83-8), a chiral diamine building block. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the expert-driven rationale behind the analytical methodologies. This document is structured to serve as a self-validating reference, ensuring that every protocol and interpretation is grounded in established scientific principles.

Introduction: The Strategic Importance of 1-N-Boc-butane-1,2-diamine hydrochloride

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling the selective manipulation of functional groups in complex molecules.[1] 1-N-Boc-butane-1,2-diamine hydrochloride is a prime example of a strategically designed intermediate. By differentiating the two amine groups—one as a stable carbamate and the other as a reactive hydrochloride salt—chemists can achieve selective N-functionalization at the C2 position. This makes the compound a valuable precursor for synthesizing chiral ligands, catalysts, and complex pharmaceutical targets.

Given its role, verifying the identity, purity, and precise structure of this intermediate is non-negotiable. The following sections provide an in-depth analysis of the key spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed picture of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experimental Rationale: The primary challenge in analyzing this compound is its salt form, which dictates the choice of solvent. Deuterated polar solvents like methanol-d₄ (CD₃OD) or DMSO-d₆ are required for dissolution. We select DMSO-d₆ for this guide as it avoids the exchange of labile N-H protons with the solvent, allowing for their observation. A spectrometer frequency of 400 MHz or higher is recommended to resolve the complex multiplets of the aliphatic backbone.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-N-Boc-butane-1,2-diamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Data Interpretation and Insights: The spectrum is expected to show distinct signals for the Boc group, the butane backbone, and the amine protons. The integration of each signal confirms the proton count in that specific environment.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~8.1 | br s | 3H | -NH₃⁺ |

| ~6.8 | t | 1H | -NHBoc |

| ~3.4 | m | 1H | CH-NH₃⁺ |

| ~2.9 | m | 2H | CH₂-NHBoc |

| ~1.5 | m | 2H | CH₂-CH₃ |

| 1.38 | s | 9H | C(CH₃)₃ (Boc) |

| 0.88 | t | 3H | CH₂-CH₃ |

Note: s=singlet, t=triplet, m=multiplet, br s=broad singlet. Chemical shifts are estimates based on analogous structures.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experimental Rationale: ¹³C NMR, typically acquired with proton decoupling, provides a single peak for each chemically unique carbon atom. This is invaluable for confirming the total carbon count and identifying key functional groups like the carbamate carbonyl. The same sample prepared for ¹H NMR can be used.

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

-

Instrumentation: Use the same 400 MHz spectrometer, which will have a corresponding ¹³C frequency of ~101 MHz.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a higher number of scans are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation and Insights: The spectrum will feature highly characteristic downfield signals for the carbonyl and the quaternary carbon of the Boc group, confirming its presence.

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~156.1 | C =O (Carbamate) |

| ~78.5 | C (CH₃)₃ (Boc) |

| ~52.0 | C H-NH₃⁺ |

| ~42.3 | C H₂-NHBoc |

| ~28.3 | C(C H₃)₃ (Boc) |

| ~24.5 | C H₂-CH₃ |

| ~10.2 | C H₃ |

Note: Chemical shifts are estimates based on published data for similar Boc-protected diamines.[2][3][4]

Workflow for Comprehensive NMR Analysis:

Caption: A comprehensive workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experimental Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and powerful technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the N-H bonds of both the amine salt and the carbamate, as well as the prominent C=O stretch of the Boc group. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Step-by-Step Protocol for FT-IR (ATR) Data Acquisition:

-

Sample Preparation: Place a small spatula tip of the solid 1-N-Boc-butane-1,2-diamine hydrochloride directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Insights: The presence of the strong carbonyl peak is a crucial validation point for the intact Boc group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3200-3400 (broad) | N-H Stretch | -NHBoc and -NH₃⁺ |

| ~2800-3000 | C-H Stretch | Aliphatic (Butane & Boc) |

| ~1690 (strong) | C=O Stretch | Carbamate Carbonyl (Boc) |

| ~1520 | N-H Bend | Amide II band |

| ~1165 | C-O Stretch | Carbamate C-O |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experimental Rationale: Electrospray Ionization (ESI) is the ideal technique for this molecule as it is a "soft" ionization method that works well for polar, non-volatile compounds. By analyzing the sample in positive ion mode, we expect to observe the protonated molecule of the free base, [M+H]⁺, allowing for unambiguous confirmation of its molecular weight.

Step-by-Step Protocol for ESI-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution) via direct infusion or LC injection.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Interpretation and Insights: The molecular formula of the free base is C₉H₂₀N₂O₂. Its monoisotopic mass is 188.1525 Da.[5] The primary ion observed should correspond to this mass plus the mass of a proton.

Table 4: High-Resolution ESI-MS Data

| Calculated m/z | Observed m/z | Assignment |

| 189.1603 | ~189.160 | [M+H]⁺ |

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further validate the structure. The Boc group is known to fragment in predictable ways.

Caption: Predicted ESI-MS/MS fragmentation pathways for the parent ion.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and unequivocal characterization of 1-N-Boc-butane-1,2-diamine hydrochloride. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive dataset serves as a benchmark for quality control, ensuring the reliability of this crucial building block in all subsequent stages of research and development.

References

A Technical Guide to the Discovery and Strategic Application of Boc-Protected Diamines

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of organic synthesis, particularly in the intricate art of peptide chemistry. Its unique stability under a wide range of conditions, coupled with its facile removal under mild acidic environments, has established it as an indispensable tool for chemists. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of Boc-protected diamines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Boc protection, chronicles the development of selective mono-protection strategies, and offers a comparative analysis of various synthetic methodologies. Through detailed experimental protocols, quantitative data, and illustrative diagrams, this guide aims to equip the reader with the expert knowledge required to effectively utilize these critical synthetic intermediates in their research endeavors.

The Genesis of a Cornerstone: The Discovery of the Boc Protecting Group

The landscape of peptide synthesis in the mid-20th century was fraught with challenges, primarily centered around the need for a robust yet selectively cleavable amine protecting group. The existing methods often required harsh conditions that could compromise the integrity of the growing peptide chain. It was within this context that the tert-butoxycarbonyl (Boc) group emerged as a transformative solution.

In 1957, two seminal papers laid the groundwork for the widespread adoption of Boc protection. McKay and Albertson first introduced new amine-masking groups for peptide synthesis, highlighting the potential of urethane-type protecting groups.[1][2][3][4][5] Shortly thereafter, Anderson and McGregor described the synthesis of t-butyloxycarbonylamino acids using t-butyl p-nitrophenyl carbonate, demonstrating their favorable properties and utility in peptide synthesis.[6][7][8] These publications marked a paradigm shift, offering a protecting group that was stable to a variety of synthetic conditions but could be readily removed with mild acids, a concept that would become a cornerstone of modern organic synthesis.[6][7][8][9]

The Boc group's success lies in its unique chemical architecture. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl center, rendering the carbamate linkage stable to many reagents.[10][11] However, under acidic conditions, the carbamate oxygen is protonated, facilitating the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine.[12] This acid lability allows for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[9][10][11]

The Challenge of Symmetry: The Quest for Selective Mono-Boc Protection

While the protection of a single amine group with Boc anhydride is a relatively straightforward process, the selective mono-protection of symmetrical diamines presents a significant synthetic hurdle.[13] The identical reactivity of the two amine functionalities often leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material, necessitating tedious and often inefficient purification steps.[14][15] The development of methodologies to achieve high yields of the desired mono-Boc-protected diamine has been a continuous area of research, evolving from simple stoichiometric control to more elegant and efficient strategies.

Early Approaches: A Numbers Game

The most intuitive and earliest approach to favor mono-protection was to employ a large excess of the diamine relative to the Boc-anhydride.[16] This statistical approach, while simple in concept, is often impractical and economically unviable, especially when dealing with valuable or complex diamines. Another early method involved the slow, controlled addition of the Boc-anhydride to the diamine solution to maintain a low concentration of the protecting agent, thereby minimizing the formation of the di-protected byproduct.[17]

The Dawn of Selectivity: In Situ Mono-Protonation

A significant breakthrough in the selective mono-Boc protection of diamines came with the development of the in situ mono-protonation strategy. This elegant approach, pioneered by researchers such as Ha and co-workers, involves the addition of one equivalent of a strong acid, typically hydrochloric acid (HCl), to the diamine solution prior to the introduction of the Boc-anhydride.[14][15][17][18][19][20]

The acid selectively protonates one of the amine groups, forming a mono-ammonium salt. This protonated amine is rendered non-nucleophilic and thus unreactive towards the electrophilic Boc-anhydride. The remaining free amine can then react selectively to yield the mono-Boc-protected diamine in high yield.[17][18]

Caption: In situ mono-protonation for selective Boc protection.

To circumvent the use of gaseous HCl, which can be cumbersome to handle, alternative methods for the in situ generation of HCl have been developed. These include the use of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in the presence of an alcohol, which react to produce the required equivalent of HCl.[14][15][19]

Modern Innovations: Flow Chemistry and Catalytic Approaches

More recent advancements have focused on improving the efficiency, scalability, and sustainability of mono-Boc protection. Flow chemistry has emerged as a powerful tool, allowing for precise control over reaction parameters such as stoichiometry, temperature, and reaction time.[16] In a flow system, the diamine and Boc-anhydride solutions are continuously mixed in a microreactor, enabling rapid optimization and leading to improved yields and selectivity compared to batch processes.

Catalytic methods have also been explored to enhance the efficiency of Boc protection. While not as common for mono-protection of diamines, certain Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines.[21]

A Comparative Analysis of Mono-Boc Protection Strategies

The choice of the most appropriate method for the mono-Boc protection of a diamine depends on several factors, including the nature of the diamine, the desired scale of the reaction, and the available laboratory resources. The following table provides a comparative overview of the most common strategies.

| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Excess Diamine | Large excess of diamine, (Boc)₂O | Variable, depends on excess | Simple procedure | Wasteful for valuable diamines, requires extensive purification |

| Slow Addition | Diamine, (Boc)₂O | Moderate | Conceptually simple | Can be time-consuming, may still produce di-protected byproduct |

| In Situ Mono-Protonation (HCl gas) | Diamine, HCl (gas), (Boc)₂O | 80-95%[17][18] | High selectivity and yield | Requires handling of corrosive and hazardous HCl gas |

| In Situ Mono-Protonation (Me₃SiCl) | Diamine, Me₃SiCl, MeOH, (Boc)₂O | 66-72%[14][15] | Safer and more convenient than HCl gas | Yields can be slightly lower than with HCl gas |

| Flow Chemistry | Diamine, (Boc)₂O in a flow reactor | ~45% (for piperazine)[16] | Precise control, rapid optimization, scalability | Requires specialized equipment |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the selective mono-Boc protection of ethylenediamine, a common and versatile building block.

Protocol 1: In Situ Mono-Protonation using Hydrochloric Acid[17][18]

Materials:

-

Ethylenediamine

-

Methanol (anhydrous)

-

Hydrochloric acid (gas or a standardized solution in an organic solvent)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble in one equivalent of anhydrous HCl gas or add a standardized solution of HCl in an organic solvent dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the formation of the mono-hydrochloride salt.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and basify the solution to a pH > 12 with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethylenediamine.

-

Purify the product by column chromatography on silica gel if necessary.

Sources

- 1. New Amine-masking Groups for Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cn.aminer.org [cn.aminer.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. media.neliti.com [media.neliti.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. redalyc.org [redalyc.org]

- 15. researchgate.net [researchgate.net]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

- 18. bioorg.org [bioorg.org]

- 19. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 20. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 1-N-Boc-butane-1,2-diamine Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility profile of 1-N-Boc-butane-1,2-diamine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed experimental protocols for its determination, and insights into the practical application of this knowledge in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical assessments, among which solubility stands as a paramount parameter. For intermediates like 1-N-Boc-butane-1,2-diamine hydrochloride, a thorough understanding of its solubility in various solvent systems is not merely academic; it is fundamental to process optimization, reaction kinetics, purification strategies, and ultimately, the successful synthesis of the active pharmaceutical ingredient (API). The presence of a hydrochloride salt and a lipophilic tert-butyloxycarbonyl (Boc) protecting group imparts a unique amphiphilic character to this molecule, making a systematic study of its solubility profile essential.

This guide will provide a robust framework for determining the thermodynamic and kinetic solubility of 1-N-Boc-butane-1,2-diamine hydrochloride, empowering researchers to make informed decisions in their development workflows.

Physicochemical Properties of 1-N-Boc-butane-1,2-diamine Hydrochloride

A foundational understanding of the molecule's properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 224.73 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| CAS Number | 1179360-83-8 | [1] |

| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | [1] |

The structure combines a polar primary amine hydrochloride salt with a nonpolar Boc-protected amine. This duality suggests a nuanced solubility profile, with expected miscibility in polar protic solvents due to the ionic nature of the hydrochloride, and potential solubility in some organic solvents influenced by the Boc group.[2]

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of pharmaceutical development, it is critical to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

-

Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution, typically after being introduced from a concentrated stock solution (often in DMSO).[1][4] Kinetic solubility is often higher than thermodynamic solubility as it can represent a supersaturated state.[3] It is a high-throughput screening method used in early drug discovery.[1][4]

For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Determination of the Solubility Profile

This section outlines a detailed, self-validating protocol for determining the solubility of 1-N-Boc-butane-1,2-diamine hydrochloride in a range of pharmaceutically relevant solvents.

Materials and Reagents

-

1-N-Boc-butane-1,2-diamine hydrochloride (>98% purity)

-

Solvents (HPLC grade or equivalent):

-

Water

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric Acid (HCl), pH 1.0

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated analytical balance

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

The following workflow is designed to establish the equilibrium solubility of the target compound.

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: To a series of glass vials, add an excess amount of 1-N-Boc-butane-1,2-diamine hydrochloride (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.[6]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid overestimation of solubility.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method (see Section 4.4).

-

Data Analysis: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Experimental Workflow: Kinetic Solubility

This high-throughput method is useful for early-stage assessment.

Caption: Kinetic Solubility Determination Workflow.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-N-Boc-butane-1,2-diamine hydrochloride in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations. Keep the final DMSO concentration low (typically <1-2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Analysis: Determine the concentration at which precipitation occurs. This can be done by:

Analytical Quantification: HPLC Method

A robust and validated HPLC method is essential for accurate solubility determination.

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides good peak shape for amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the compound from the column. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Amides and carbamates typically absorb at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision by preparing a standard curve with known concentrations of 1-N-Boc-butane-1,2-diamine hydrochloride.

Expected Solubility Profile and Influencing Factors

While specific quantitative data requires experimental determination, an expert assessment of the expected solubility profile can be made based on the compound's structure.

Expected Solubility Data (Hypothetical)

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | The hydrochloride salt will readily dissociate, and the ammonium and primary amine groups will form strong hydrogen bonds with water.[2] |

| Methanol/Ethanol | Polar Protic | High to Moderate | These alcohols can solvate the ionic hydrochloride and hydrogen bond with the amine groups, while also interacting with the nonpolar Boc group. |

| Isopropanol | Polar Protic | Moderate to Low | The larger alkyl group of isopropanol makes it less polar than methanol and ethanol, potentially reducing its ability to solvate the ionic salt. |

| Acetonitrile | Polar Aprotic | Low | As a polar aprotic solvent, it is less effective at solvating the charged ammonium ion compared to protic solvents.[9] |

| Dichloromethane | Nonpolar | Low to Very Low | The high polarity of the hydrochloride salt will limit its solubility in this nonpolar solvent. |

| Ethyl Acetate | Polar Aprotic | Low | While it has a polar ester group, it is a poor hydrogen bond donor and will not effectively solvate the amine hydrochloride. |

The Effect of pH

The solubility of 1-N-Boc-butane-1,2-diamine hydrochloride is expected to be highly pH-dependent.

-

Acidic pH (e.g., pH 1-4): In acidic solutions, both the primary and secondary amine (as part of the carbamate) will be protonated. The presence of a common ion (Cl⁻) from an HCl-based buffer may slightly decrease the solubility of the hydrochloride salt.[10][11]

-

Neutral pH (e.g., pH 7.4): The primary amine will be protonated (as the hydrochloride salt), ensuring good aqueous solubility. The Boc-protected amine is stable at this pH.

-

Basic pH (e.g., pH > 9): At higher pH, the primary ammonium group will be deprotonated to the free amine. This will decrease the polarity of the molecule and likely lead to a significant reduction in aqueous solubility. The Boc group remains stable under moderately basic conditions.

Stability and Degradation Considerations

The primary point of instability for this molecule is the Boc protecting group, which is labile under strongly acidic conditions.[12]

-

In strongly acidic solutions (e.g., < pH 1 with heating): The Boc group can be cleaved, yielding butane-1,2-diamine. This degradation would alter the solubility profile.

-

Neutral and Basic Conditions: The Boc group is generally stable under these conditions.[12]

Therefore, when conducting solubility studies, it is crucial to analyze the samples promptly and consider the pH of the medium to ensure the integrity of the compound.

Conclusion: A Roadmap to Understanding Solubility

This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 1-N-Boc-butane-1,2-diamine hydrochloride. By integrating an understanding of its physicochemical properties with robust experimental design, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of effective purification strategies. Adherence to the principles and protocols outlined herein will ensure the scientific integrity of the data and contribute to the successful advancement of drug development projects.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 15(3), 248-54.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-21.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, 2(2), 65-8.

- Millipore Corporation. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Cooney, A. (2017). Why do amines dissolve in hydrochloric acid? Quora.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Chemistry Stack Exchange. (2016).

- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.

- Miyazaki, S., Oshiba, M., & Nadai, T. (1981).

- Woolfson, D. (2010).

- Sciencemadness Discussion Board. (2011). Solubility of organic amine salts.

- Wikipedia. (n.d.). Polar aprotic solvent.

- Gras, M., et al. (2018). Deprotection of the Boc-protected amine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BOC Sciences. (n.d.). Customized Analytical Method Development.

- Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.

Sources

- 1. enamine.net [enamine.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-N-Boc-butane-1,2-diamine Hydrochloride as a Premier Chiral Building Block

Abstract

This technical guide provides an in-depth exploration of 1-N-Boc-butane-1,2-diamine hydrochloride, a pivotal chiral building block in modern synthetic chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amine functionalities of the chiral butane-1,2-diamine scaffold allows for sequential, site-selective reactions. This mono-protection strategy is fundamental to its utility, enabling the construction of complex, stereochemically defined molecules. These notes are designed for researchers, medicinal chemists, and process development scientists, offering both foundational theory and field-proven experimental protocols. We will delve into the causality behind its synthetic applications, provide self-validating, step-by-step methodologies for its use, and discuss its role in the synthesis of chiral ligands and pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | [1][2] |

| CAS Number | 1179360-83-8 | [1][2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 224.73 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Storage | Store under inert atmosphere at 2-8°C | [1] |

| Purity | Typically ≥95% | [1][2] |

Safety & Handling:

-

Hazard Statements: Based on the parent compound butane-1,2-diamine dihydrochloride, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] For related Boc-protected diamines, hazards include causing severe skin burns and eye damage.[4]

-

Precautionary Measures: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4][6]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

Core Concept: The Strategic Value of a Mono-Protected Chiral Diamine

The utility of 1-N-Boc-butane-1,2-diamine hydrochloride stems from the precise arrangement of its functional groups, which allows for a controlled, stepwise synthesis. Chiral 1,2-diamines are privileged structures found in numerous biologically active compounds, organocatalysts, and chiral ligands for transition metals.[7][8]

-

The Chiral Center: The stereocenter at the C2 position is the cornerstone of its application in asymmetric synthesis. It allows for the transfer of chirality into a target molecule, which is critical in drug development where enantiomers can have vastly different biological activities.

-

The Free Primary Amine: The unmasked -NH₂ group at the C2 position is a potent nucleophile, serving as the primary reactive site for initial functionalization through reactions like acylation, alkylation, or reductive amination.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the N1 position renders the primary amine temporarily unreactive. The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry at the other amine.[9] Its true power lies in its lability under acidic conditions, which unmasks the second amine for subsequent transformations.[10][11] This orthogonal protection strategy is fundamental to building molecular complexity in a controlled manner.[9]

The logical workflow for utilizing this building block is a two-stage process, enabling the introduction of two different substituents (R¹ and R²) onto the diamine scaffold.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Materials:

-

1-N-Boc-butane-1,2-diamine intermediate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Add TFA (5-10 eq) or 4M HCl in Dioxane (3-5 eq) dropwise to the stirred solution. [12][13]3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess acid.

-

Neutralization & Extraction: Redissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine. The product is often obtained as a salt and can be used in the next step without further purification. [13]

Protocol 2: Reductive Amination at the Free Primary Amine

This protocol details the formation of a new C-N bond by reacting the free primary amine with a carbonyl compound.

Causality: The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the primary amine and the aldehyde/ketone. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the C=N double bond to form the secondary amine without reducing the starting carbonyl. [12]Acetic acid is often used as a catalyst to promote imine formation.

Materials:

-

1-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq)

-

Triethylamine (TEA) or DIEA (1.1 eq, to neutralize the hydrochloride salt)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Glacial acetic acid (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: To a round-bottom flask, add 1-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous DCM or DCE.

-

Neutralization: Add TEA or DIEA (1.1 eq) to free the primary amine from its hydrochloride salt. Stir for 5-10 minutes.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. [12][13]8. Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Coupling (Acylation) at the Free Primary Amine

This protocol describes the formation of an amide bond using a carboxylic acid.

Causality: The carboxylic acid is first activated with a coupling agent (e.g., EDC/HOBt or HATU) to form a highly reactive intermediate (like an active ester). This intermediate is then susceptible to nucleophilic attack by the free primary amine of the diamine building block, leading to the formation of a stable amide bond. A non-nucleophilic base (DIEA) is used to neutralize any acid byproducts and the starting material's hydrochloride salt.

Materials:

-

1-N-Boc-butane-1,2-diamine hydrochloride (1.05 eq)

-

Carboxylic acid (1.0 eq)

-

HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

-

Diisopropylethylamine (DIEA) (3.0 eq)

-

Dimethylformamide (DMF) or DCM, anhydrous

-

Water, Ethyl acetate, Saturated NaHCO₃ solution, Brine

Procedure:

-

Activation: In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes to activate the acid.

-

Amine Addition: In a separate flask, dissolve 1-N-Boc-butane-1,2-diamine hydrochloride (1.05 eq) in DMF with DIEA (1.0 eq) and add this solution to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor progress by TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction with water and extract the product with ethyl acetate (3x). [13]6. Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine to remove unreacted reagents and DMF.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude amide product by silica gel column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Boc Deprotection | Insufficient acid; reaction time too short; water present in the reaction. | Add more acid (TFA or HCl solution). Increase reaction time. Ensure anhydrous conditions are maintained. |

| Low Yield in Reductive Amination | Incomplete imine formation; wet reagents/solvents; reducing agent decomposed. | Increase time for imine formation before adding STAB. Use anhydrous solvents and fresh reagents. Ensure STAB is of high quality. |

| Formation of Double Alkylation Product | Accidental deprotection of Boc group during the reaction. | Ensure the reaction is run under neutral or slightly basic conditions. Avoid any acidic contamination in the first step. |

| Low Yield in Amide Coupling | Incomplete activation of carboxylic acid; steric hindrance. | Allow more time for activation. Consider a more potent coupling agent (e.g., COMU). If sterically hindered, gentle heating (40-50°C) may be required. |

| Difficult Purification | Polar byproducts (e.g., urea from EDC, residual DMF). | Perform thorough aqueous washes as described in the protocol. For DMF removal, washing with 5% LiCl solution can be effective. |

References

-

Zeng, F., Chen, C., Liu, L., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Zeng, F., Chen, C., Liu, L., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138231, 1,2-Butanediamine. [Link]

-

Buchwald, S. L., & Martin, R. (2018). Biologically active compounds incorporating the 1,2‐diamine unit. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Syntheses. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings. [Link]

-

Szymańska, E., & Kiełbasiński, P. (2014). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50988329, Butane-1,2-diamine dihydrochloride. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 1,4-Diaminobutane. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Diaminobutane, 99%. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

Sources

- 1. 1-N-Boc-Butane-1,2-diamine hydrochloride | 1179360-83-8 [sigmaaldrich.com]

- 2. 1-N-Boc-Butane-1,2-diamine hydrochloride 95% | CAS: 1179360-83-8 | AChemBlock [achemblock.com]

- 3. Butane-1,2-diamine dihydrochloride | C4H14Cl2N2 | CID 50988329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. rua.ua.es [rua.ua.es]

- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Note: Strategic Synthesis of Chiral Heterocyclic Scaffolds Utilizing 1-N-Boc-butane-1,2-diamine HCl

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure heterocyclic compounds is of paramount importance. These scaffolds form the core of numerous pharmaceuticals, where specific stereochemistry is critical for target engagement and therapeutic efficacy.[1][2] Chiral vicinal diamines are exceptionally valuable building blocks for this purpose, serving as precursors to complex molecular architectures.[3][4] Among these, 1-N-Boc-butane-1,2-diamine hydrochloride stands out as a versatile and strategic starting material. Its mono-protected nature allows for sequential, controlled functionalization of the two distinct amine groups, providing a reliable pathway to important heterocyclic systems such as chiral piperazines and diketopiperazines (DKPs).

This technical guide provides an in-depth exploration of the application of 1-N-Boc-butane-1,2-diamine HCl in heterocyclic synthesis. We will move beyond simple procedural lists to elucidate the underlying chemical principles, explain the rationale behind methodological choices, and provide detailed, field-tested protocols for researchers and drug development professionals.

Core Principles: Mastering the Building Block

The successful application of 1-N-Boc-butane-1,2-diamine HCl hinges on understanding its key chemical features: the Boc protecting group and the hydrochloride salt form.

-